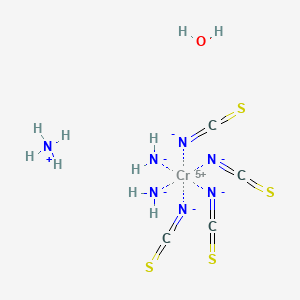
Chromate(1-), diamminetetrakis(thiocyanato-kN)-, ammonium,monohydrate, (OC-6-11)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its complex structure, which includes a central chromium ion coordinated to four thiocyanate ligands and two ammonia molecules. It is commonly used in various chemical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chromate(1-), diamminetetrakis(thiocyanato-kN)-, ammonium, monohydrate typically involves the reaction of chromium(III) salts with ammonium thiocyanate in the presence of ammonia. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The general reaction can be represented as follows:
Cr3++4SCN−+2NH3+NH4++H2O→C4H6CrN6S4⋅H4N⋅H2O
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and concentration of reactants. The crystallized product is then filtered, washed, and dried to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
Chromate(1-), diamminetetrakis(thiocyanato-kN)-, ammonium, monohydrate undergoes various chemical reactions, including:
Oxidation and Reduction: The chromium center can participate in redox reactions, changing its oxidation state.
Substitution: The thiocyanate ligands can be substituted by other ligands under appropriate conditions.
Complex Formation: It can form complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or hydrazine.
Substitution Reagents: Ligands like chloride, bromide, or other thiocyanate derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state chromium compounds, while substitution reactions may produce new coordination complexes.
Wissenschaftliche Forschungsanwendungen
Chromate(1-), diamminetetrakis(thiocyanato-kN)-, ammonium, monohydrate has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the precipitation of primary and secondary amines.
Biology: Employed in studies involving metal ion interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes.
Industry: Utilized in the production of pigments, catalysts, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Chromate(1-), diamminetetrakis(thiocyanato-kN)-, ammonium, monohydrate involves its ability to form stable coordination complexes. The central chromium ion can interact with various ligands, influencing the compound’s reactivity and stability. The thiocyanate ligands play a crucial role in stabilizing the chromium center and facilitating its interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ammonium tetraisothiocyanatodiamminechromate(III), hydrate
- Ammonium peineckate monohydrate
- Ammonium Reineckate Monohydrate
Uniqueness
Chromate(1-), diamminetetrakis(thiocyanato-kN)-, ammonium, monohydrate is unique due to its specific coordination environment and the presence of both ammonia and thiocyanate ligands. This combination imparts distinct chemical properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C4H10CrN7OS4 |
|---|---|
Molekulargewicht |
352.4 g/mol |
InChI |
InChI=1S/4CNS.Cr.H3N.2H2N.H2O/c4*2-1-3;;;;;/h;;;;;1H3;3*1H2/q4*-1;+5;;2*-1;/p+1 |
InChI-Schlüssel |
BURQANFHNGEDRM-UHFFFAOYSA-O |
Kanonische SMILES |
C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.[NH4+].[NH2-].[NH2-].O.[Cr+5] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B12347856.png)
![N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide](/img/structure/B12347859.png)
![(3S,4R,5R,6S,7S,9S,10Z,11R,12S,13R,14S)-6-[(2R,3S,4R,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B12347862.png)
![7-chloro-4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B12347872.png)
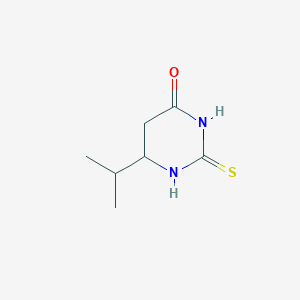

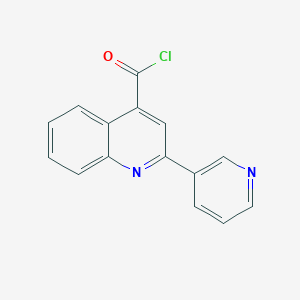

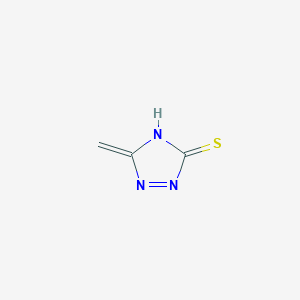


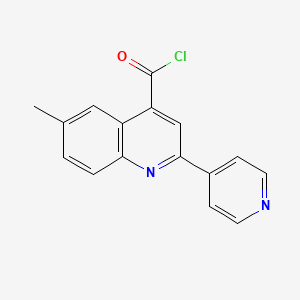
![7-Benzyl-1,4a,5,6,8,8a-hexahydropyrido[3,4-d]pyrimidine-2,4-dione](/img/structure/B12347924.png)
